

Validating EAI001 Binding Affinity: A Molecular Dynamics and Experimental Comparison

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Compound of Interest					
Compound Name:	EAI001				
Cat. No.:	B607251	Get Quote			

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the allosteric EGFR inhibitor **EAI001** with alternative EGFR inhibitors. We delve into experimental data validating its binding affinity and explore the power of molecular dynamics in elucidating its mechanism of action.

EAI001 is a potent and selective allosteric inhibitor of mutant Epidermal Growth Factor Receptor (EGFR)[1]. Unlike traditional ATP-competitive inhibitors, **EAI001** binds to a distinct pocket on the EGFR kinase domain, offering a promising strategy to overcome resistance mutations that frequently arise in cancer therapy. This guide will compare **EAI001**'s performance against first, second, and third-generation ATP-competitive inhibitors, as well as another allosteric inhibitor, providing supporting experimental data and detailed methodologies.

Comparative Analysis of EGFR Inhibitor Binding Affinities

The following tables summarize the binding affinities of **EAI001** and its alternatives against wild-type (WT) EGFR and clinically relevant mutant forms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to inhibit 50% of the EGFR kinase activity. Lower IC50 values indicate higher potency.

Table 1: Biochemical IC50 Values of EGFR Inhibitors (nM)



Inhibitor	EGFR WT	EGFR L858R	EGFR T790M	EGFR L858R/T7 90M	EGFR L858R/T7 90M/C797 S	Mechanis m of Action
EAI001	>50,000[2]	750[2]	1,700[2]	24[1][2]	-	Allosteric
Gefitinib	-	-	-	-	-	ATP- Competitiv e (1st Gen)
Erlotinib	-	-	-	-	-	ATP- Competitiv e (1st Gen)
Afatinib	-	-	57[3]	-	-	ATP- Competitiv e (2nd Gen)
Osimertinib	~200x less potent than mutant[4]	-	5[3]	-	-	ATP- Competitiv e (3rd Gen)
JBJ-04- 125-02	-	-	-	0.26[5][6] [7]	Active[5][7]	Allosteric

Note: A dash (-) indicates that specific data was not readily available in the searched literature under comparable conditions.

Table 2: Cell-Based IC50 Values of EGFR Inhibitors (nM) in H1975 Cells (L858R/T790M)

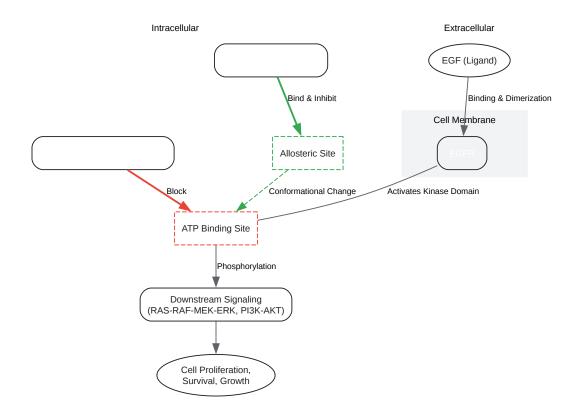


Inhibitor	IC50 (nM)
Erlotinib	>1000[3]
Afatinib	57[3]
Osimertinib	5[3]
Rociletinib	23[3]
JBJ-04-125-02	Low nanomolar[7]

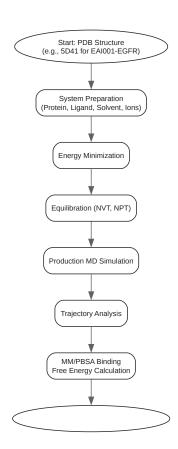
Understanding the Mechanism: The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key player in cell signaling, regulating processes like cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth. The following diagram illustrates the EGFR signaling pathway and the points of intervention for different inhibitor types.











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(Offers alternative strategy to overcome resistance Can be combined for synergistic effects		

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